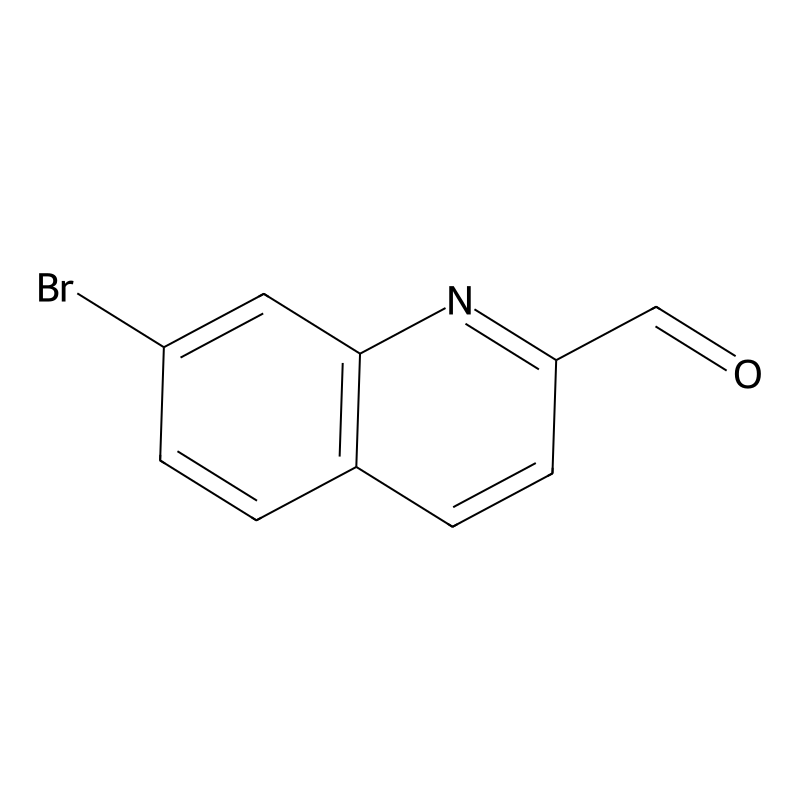

7-Bromoquinoline-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Precursor Molecule

7-Bromoquinoline-2-carbaldehyde possesses a quinoline core, a common scaffold in many biologically active molecules. The aldehyde group (CHO) allows for further functionalization through various chemical reactions. This suggests 7-Bromoquinoline-2-carbaldehyde could serve as a precursor molecule for the synthesis of more complex molecules with potential biological activities [, ].

Structural Similarity to Known Drugs

Quinoline derivatives are found in numerous drugs. For example, the antimalarial drug mefloquine contains a quinoline core []. While the specific activity of 7-Bromoquinoline-2-carbaldehyde is unknown, its structural similarity to known drugs raises the possibility that it might have interesting biological properties.

Limited Literature Availability

A search for scientific publications mentioning 7-Bromoquinoline-2-carbaldehyde yielded no significant results. This suggests that research on this specific compound is limited or not yet widely published.

7-Bromoquinoline-2-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 236.06 g/mol. It features a quinoline core, which consists of two fused aromatic rings containing a nitrogen atom. The compound is characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 2nd position of the quinoline ring. This unique structure allows for various chemical reactivity and potential applications in medicinal chemistry and organic synthesis .

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives. Nucleophiles like sodium azide or amines are commonly used for these reactions.

While specific biological activities of 7-Bromoquinoline-2-carbaldehyde have not been extensively documented, compounds with similar quinoline structures often exhibit significant biological properties. Quinoline derivatives are known for their roles in pharmaceuticals, including antimalarial and antibacterial activities. The presence of the bromine atom and aldehyde group may enhance its potential biological activity, making it a candidate for further investigation in drug discovery .

The synthesis of 7-Bromoquinoline-2-carbaldehyde can be achieved through several methods:

- Three-Component Reaction: This method involves reacting 2-bromobenzaldehyde with acyclic or cyclic 1,3-diketones and sodium azide in the presence of an eco-efficient catalyst.

- Copper-Catalyzed Synthesis: Another approach utilizes copper salts in an aqueous ethanol medium to generate Cu(I) species in situ, facilitating the reaction with proline as a ligand and proton source .

- Rearrangement Reactions: Starting from precursors like 6-bromoisatin and pyruvic acid, rearrangement reactions can yield various quinoline derivatives, including 7-Bromoquinoline-2-carbaldehyde .

7-Bromoquinoline-2-carbaldehyde has potential applications in:

- Medicinal Chemistry: Due to its structural similarity to known bioactive compounds, it may serve as a precursor for synthesizing new pharmaceuticals.

- Organic Synthesis: Its reactive functional groups allow for further derivatization, enabling the creation of diverse chemical entities for research purposes.

- Material Science: Compounds with quinoline structures are often explored for their electronic properties, which may find applications in organic electronics or sensors .

Several compounds share structural similarities with 7-Bromoquinoline-2-carbaldehyde:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Chlorine atom at position 2 | Known for its reactivity and biological activity |

| 7-Bromoquinoline-4-carboxylic acid | Carboxylic acid group at position 4 | Exhibits different reactivity patterns |

| 3-Amino-7-bromoquinoline-2-carbaldehyde | Amino group at position 3 | Potentially enhanced biological activity due to amino functionality |

Uniqueness

The uniqueness of 7-Bromoquinoline-2-carbaldehyde lies in its combination of a bromine atom and an aldehyde group on the quinoline ring structure. This specific arrangement provides unique reactivity and opportunities for diverse chemical transformations that may not be present in related compounds.

7-Bromoquinoline-2-carbaldehyde possesses a well-defined molecular structure characterized by the fusion of a benzene ring with a pyridine ring, forming the characteristic quinoline scaffold. The compound's molecular formula is C₁₀H₆BrNO, with a molecular weight of 236.07 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 7-bromo-2-quinolinecarbaldehyde, reflecting the specific positioning of the bromine atom at the 7-position and the aldehyde functional group at the 2-position of the quinoline ring system.

The structural identification of 7-bromoquinoline-2-carbaldehyde is further confirmed through various analytical parameters. The compound exhibits a melting point range of 150-151 degrees Celsius, indicating its solid-state stability under standard conditions. The International Chemical Identifier key for this compound is UAAIYUWCJFTSAF-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The simplified molecular-input line-entry system representation is O=CC1=NC2=CC(Br)=CC=C2C=C1, which encodes the complete connectivity information of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrNO |

| Molecular Weight | 236.07 g/mol |

| Chemical Abstracts Service Number | 904369-20-6 |

| Melting Point | 150-151°C |

| International Chemical Identifier Key | UAAIYUWCJFTSAF-UHFFFAOYSA-N |

| Molecular Descriptor Label Number | MFCD06824224 |

The quinoline framework of 7-bromoquinoline-2-carbaldehyde consists of two fused six-membered rings, with the nitrogen atom positioned at the 1-position of the heterocyclic system. This arrangement creates a bicyclic aromatic system that exhibits both electron-rich and electron-deficient regions, contributing to the compound's diverse reactivity patterns. The bromine substituent introduces significant electronic effects, serving as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance. The aldehyde functionality at the 2-position provides a highly electrophilic carbon center, making this position particularly susceptible to nucleophilic attack and condensation reactions.

Historical Context in Heterocyclic Chemistry

The historical development of quinoline chemistry traces back to the early nineteenth century, establishing a foundation that would eventually lead to the synthesis and application of specialized derivatives such as 7-bromoquinoline-2-carbaldehyde. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially named the compound leukol, meaning "white oil" in Greek. This discovery marked the beginning of systematic investigations into quinoline chemistry, which would subsequently expand to encompass thousands of derivatives with diverse biological and industrial applications.

The evolution of quinoline chemistry gained momentum in 1842 when French chemist Charles Gerhardt obtained quinoline compounds through the dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. Initially, researchers believed that different preparation methods yielded distinct isomeric forms due to observed differences in chemical behavior. However, German chemist August Hoffmann eventually demonstrated that these apparent differences resulted from the presence of contaminants rather than structural variations, confirming that the compounds were indeed identical.

The significance of quinoline derivatives in medicinal chemistry became apparent through the discovery and development of antimalarial agents. Quinine, a naturally occurring quinoline alkaloid found in plants, served as the primary treatment for malaria for many decades. This therapeutic success encouraged researchers to explore synthetic modifications of the quinoline scaffold, leading to the development of chloroquine, amodiaquine, and primaquine as additional antimalarial agents. The systematic investigation of structure-activity relationships within quinoline derivatives revealed that specific substitution patterns could dramatically alter biological activity, prompting the synthesis of numerous analogs including halogenated and aldehyde-substituted variants.

The industrial production of quinoline and its derivatives traditionally relied on coal tar as the primary source, with approximately 4 tonnes produced annually according to reports from 2005. The principal commercial application involved the conversion of quinoline to 8-hydroxyquinoline, which serves as a versatile chelating agent and pesticide precursor. The development of synthetic methodologies for accessing quinoline derivatives, including the Skraup, Friedländer, and Doebner-von Miller reactions, provided chemists with reliable methods for constructing the quinoline framework and introducing specific functional groups at desired positions.

Role in Contemporary Organic Synthesis

7-Bromoquinoline-2-carbaldehyde occupies a central position in contemporary organic synthesis due to its unique combination of reactive functional groups and the privileged nature of the quinoline scaffold. The quinoline ring system is recognized as a privileged molecular framework in medicinal chemistry, meaning that it frequently appears in biologically active compounds and serves as an excellent starting point for drug discovery efforts. More than 200 biologically active quinoline alkaloids have been identified in nature, demonstrating the inherent biological relevance of this structural motif.

The strategic positioning of the bromine atom at the 7-position provides numerous opportunities for synthetic elaboration through metal-catalyzed cross-coupling reactions. Research has demonstrated that brominated quinolines serve as excellent substrates for Suzuki-Miyaura cross-coupling reactions with aryl and arylvinyl boronic acids, enabling the introduction of diverse aromatic substituents. These transformations are particularly valuable for accessing polysubstituted quinoline derivatives that would be difficult to prepare through classical quinoline synthesis methods such as the Skraup or Friedländer reactions. The versatility of the bromine functionality extends to other palladium-catalyzed processes, including Heck reactions and Sonogashira couplings, providing multiple pathways for structural diversification.

The aldehyde functional group at the 2-position significantly enhances the synthetic utility of 7-bromoquinoline-2-carbaldehyde by providing a highly reactive electrophilic center. This aldehyde can participate in various condensation reactions, including aldol condensations, reductive aminations, and Wittig reactions, enabling the construction of complex molecular architectures. Research has shown that quinoline-2-carbaldehydes can be efficiently converted to quinoline-2-carboxylic acid derivatives through oxidation reactions, providing access to important pharmaceutical intermediates. Additionally, the aldehyde group can be reduced to the corresponding alcohol or further transformed through functional group manipulations.

| Synthetic Application | Reaction Type | Product Class |

|---|---|---|

| Cross-coupling | Suzuki-Miyaura | Arylated quinolines |

| Condensation | Aldol reaction | Extended conjugated systems |

| Reduction | Hydride reduction | Quinoline alcohols |

| Cyclization | Intramolecular reactions | Polycyclic frameworks |

| Functionalization | Nucleophilic substitution | Diversified quinolines |

Contemporary research has highlighted the importance of 7-bromoquinoline-2-carbaldehyde in the development of compounds with potential neuroprotective properties. Studies focusing on quinoline derivatives as antioxidants and neuroprotective agents have identified structural features that enhance activity against neurodegenerative diseases. The combination of electron-withdrawing and electron-donating substituents on the quinoline ring can modulate the compound's ability to scavenge free radicals and interact with specific enzyme targets involved in neurodegeneration. Computational studies have suggested that certain quinoline derivatives may serve as inhibitors of catechol-O-methyltransferase, acetylcholinesterase, and monoamine oxidase type B enzymes, all of which are relevant targets for treating Alzheimer's and Parkinson's diseases.

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction analysis represents the gold standard for definitive structural determination of organic compounds. For 7-bromoquinoline-2-carbaldehyde, while direct crystallographic data remains limited in the literature, structural insights can be derived from closely related quinoline derivatives and theoretical predictions based on similar compounds.

Crystallographic Context from Related Compounds

Analysis of related quinoline derivatives provides important structural precedents for understanding the crystallographic behavior of 7-bromoquinoline-2-carbaldehyde. Quinoline-2-carbaldehyde, the parent compound without bromine substitution, crystallizes with two almost planar molecules in the asymmetric unit with root-mean-square deviations of 0.018 and 0.020 Å [1] [2]. The crystal structure demonstrates weak C-H⋯O interactions that generate C(9) [3] chains [2].

Brominated Quinoline Structural Patterns

The incorporation of bromine substituents significantly influences the crystallographic properties of quinoline derivatives. 6,8-dibromoquinoline crystallizes in the monoclinic space group P21/c with cell parameters a = 7.3436(12) Å, b = 9.8961(15) Å, c = 13.0108(18) Å, and β = 109.589(17)° [4]. The molecular structure exhibits an essentially planar quinoline motif with maximum deviations of 0.029(7) Å [4]. The crystal structure is stabilized by π-π stacking interactions between quinoline rings with centroid-centroid distances of 3.634(4) Å [4].

Predicted Structural Features

Based on the structural analysis of related compounds, 7-bromoquinoline-2-carbaldehyde is expected to exhibit similar crystallographic characteristics. The compound likely adopts a monoclinic crystal system, consistent with most quinoline derivatives. The presence of the bromine atom at position 7 and the aldehyde group at position 2 should maintain the overall planarity of the quinoline ring system while introducing specific intermolecular interactions.

| Property | Predicted Value | Related Compound Reference |

|---|---|---|

| Crystal System | Monoclinic | 6,8-Dibromoquinoline [4] |

| Molecular Planarity | Near-planar (< 0.03 Å deviation) | Similar quinolines [4] [2] |

| Intermolecular Interactions | π-π stacking, C-H⋯O bonds | Quinoline-2-carbaldehyde [2] |

| Space Group | P21/c or P21/n | Bromoquinoline precedents [4] [5] |

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through chemical shift analysis and coupling patterns. For 7-bromoquinoline-2-carbaldehyde, the multinuclear approach offers detailed insights into the electronic environment and molecular dynamics.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 7-bromoquinoline-2-carbaldehyde exhibits characteristic chemical shifts reflecting the electronic effects of both the quinoline ring system and the substituent groups. Aromatic protons in bromoquinoline derivatives typically resonate between δ 7.5-9.0 ppm, with the aldehyde proton appearing as a characteristic singlet around δ 10.0-10.5 ppm .

The quinoline ring system generates distinct resonance patterns due to the electronic asymmetry introduced by the nitrogen atom. Protons ortho to nitrogen experience significant deshielding, appearing further downfield. The bromine substituent at position 7 introduces additional electronic perturbations, affecting neighboring proton chemical shifts through both inductive and mesomeric effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 7-bromoquinoline-2-carbaldehyde. The aldehyde carbon typically appears at δ 190-200 ppm, representing one of the most downfield signals in the spectrum due to the deshielding effect of the carbonyl group .

Aromatic carbons in the quinoline ring exhibit chemical shifts between δ 120-160 ppm, with specific variations based on their proximity to nitrogen and bromine substituents. The brominated carbon (C-7) typically shows a characteristic signal around δ 120-130 ppm with reduced intensity due to the quadrupolar relaxation effects of the bromine nucleus [7].

The carbon adjacent to nitrogen (C-2) bearing the aldehyde group experiences significant deshielding, appearing around δ 145-155 ppm. Other quinoline carbons exhibit chemical shifts consistent with aromatic systems, with fine variations reflecting the electronic influence of the substituents.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N Nuclear Magnetic Resonance) Spectroscopy

¹⁵N nuclear magnetic resonance spectroscopy, while less commonly employed due to the low natural abundance and sensitivity of ¹⁵N, provides valuable information about the nitrogen environment in quinoline derivatives. The quinoline nitrogen typically resonates around δ -140 to -160 ppm relative to nitromethane [8].

The chemical shift of the quinoline nitrogen is sensitive to substituent effects and provides insights into the electronic distribution within the heterocyclic system. The presence of the electron-withdrawing aldehyde group at position 2 and the bromine atom at position 7 collectively influence the nitrogen chemical shift through electronic transmission effects.

| Nuclear Magnetic Resonance Type | Chemical Shift Range | Characteristic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 7.5-9.0 (aromatic), δ 10.0-10.5 (aldehyde) | Deshielding by N and Br |

| ¹³C Nuclear Magnetic Resonance | δ 190-200 (C=O), δ 120-160 (aromatic) | Brominated carbon at δ 120-130 [7] |

| ¹⁵N Nuclear Magnetic Resonance | δ -140 to -160 | Electronic effects of substituents [8] |

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. For 7-bromoquinoline-2-carbaldehyde, the molecular ion peak appears at m/z 235.9706 [M+H]⁺, consistent with the molecular formula C₁₀H₆BrNO [9].

Molecular Ion and Isotope Patterns

The presence of bromine introduces a characteristic isotope pattern in the mass spectrum, with peaks at m/z 235.9706 and 237.9686 corresponding to ⁷⁹Br and ⁸¹Br isotopes, respectively. The isotope pattern intensity ratio of approximately 1:1 confirms the presence of a single bromine atom .

Common adduct ions include [M+Na]⁺ at m/z 257.9525, [M+K]⁺ at m/z 273.9264, and [M+NH₄]⁺ at m/z 252.9971 [9]. These adduct formations provide additional confirmation of molecular weight and assist in structural elucidation.

Characteristic Fragmentation Pathways

The fragmentation behavior of 7-bromoquinoline-2-carbaldehyde follows patterns typical of quinoline derivatives with aldehyde functionality. The primary fragmentation pathways include:

Loss of Carbon Monoxide: The aldehyde group readily undergoes decarbonylation, producing a fragment at m/z 207.9758 [M+H-CO]⁺, representing loss of 28 mass units [11].

Bromine Loss: Homolytic cleavage of the C-Br bond generates a radical cation fragment at m/z 157.0528 [M+H-Br]⁺ [11].

Combined Losses: Sequential or concerted losses of both carbon monoxide and bromine produce fragments at lower m/z values, providing structural confirmation [12].

The fragmentation patterns are influenced by the electronic stabilization provided by the quinoline ring system and the relative stability of the resulting ionic species.

| Fragment Ion | m/z | Loss | Mechanism |

|---|---|---|---|

| [M+H]⁺ | 235.9706 | - | Molecular ion [9] |

| [M+H-CO]⁺ | 207.9758 | 28 | Decarbonylation [11] |

| [M+H-Br]⁺ | 157.0528 | 79/81 | C-Br bond cleavage [11] |

| [M+H-Br-CO]⁺ | 129.0580 | 107/109 | Sequential losses [12] |

Infrared Spectroscopy of Aldehyde Functionality

Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies. The aldehyde functionality in 7-bromoquinoline-2-carbaldehyde exhibits distinctive absorption patterns that enable unambiguous structural confirmation.

Aldehyde Carbonyl Stretching

The most characteristic infrared absorption of 7-bromoquinoline-2-carbaldehyde appears in the carbonyl stretching region around 1700-1720 cm⁻¹. This absorption corresponds to the C=O stretching vibration of the aldehyde group and represents one of the most intense and diagnostic peaks in the spectrum [13] [14].

The exact frequency of the carbonyl stretch is influenced by the electronic environment provided by the quinoline ring system. The conjugation between the aldehyde group and the aromatic system typically results in a slight red-shift of the carbonyl frequency compared to aliphatic aldehydes. For quinoline-7-carboxaldehyde, experimental studies have reported the carbonyl stretch at approximately 1680-1700 cm⁻¹ [14].

Aromatic Carbon-Hydrogen Stretching

The quinoline ring system exhibits multiple C-H stretching vibrations in the region 3000-3100 cm⁻¹, characteristic of aromatic systems. These absorptions appear as multiple peaks due to the different electronic environments of the various aromatic protons [15] [14].

Matrix isolation studies of quinoline in argon have shown distinct sharp absorptions in this region, while hydrogen-bonded environments broaden these peaks significantly [15]. The bromine substituent introduces additional complexity to the vibrational pattern through electronic and steric perturbations.

Low-Frequency Vibrations

The presence of the heavy bromine atom introduces characteristic low-frequency vibrations, typically appearing below 800 cm⁻¹. These include C-Br stretching modes and out-of-plane bending vibrations that are diagnostic for brominated aromatic compounds [15].

Ring vibrations of the quinoline system produce multiple absorptions in the 1450-1650 cm⁻¹ region, corresponding to various C=C and C=N stretching modes. These vibrations are characteristic of the heterocyclic aromatic system and provide additional structural confirmation [14].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | 1700-1720 | Strong | Aldehyde functionality [13] [14] |

| C-H stretch (aromatic) | 3000-3100 | Medium | Quinoline ring [15] [14] |

| C=C, C=N stretch | 1450-1650 | Medium | Ring vibrations [14] |

| C-Br stretch | < 800 | Medium | Bromine substituent [15] |

Computational Modeling of Electronic Structure

Computational quantum chemistry provides detailed insights into the electronic structure, molecular geometry, and properties of 7-bromoquinoline-2-carbaldehyde that complement experimental characterization techniques.

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have proven highly effective for predicting the structural and electronic properties of quinoline derivatives [16] [17]. These calculations provide optimized molecular geometries, vibrational frequencies, and electronic properties with excellent agreement to experimental data.

For quinoline-7-carboxaldehyde, comprehensive density functional theory studies have demonstrated that the molecule adopts two stable conformers with very similar energies, differing in the orientation of the aldehyde group relative to the quinoline nitrogen [14]. Similar conformational behavior is expected for 7-bromoquinoline-2-carbaldehyde.

Electronic Structure Analysis

The electronic structure of 7-bromoquinoline-2-carbaldehyde is characterized by the interplay between the π-electron system of the quinoline ring and the electronic effects of the bromine and aldehyde substituents. The highest occupied molecular orbital typically involves the quinoline π-system with contributions from the nitrogen lone pair, while the lowest unoccupied molecular orbital shows significant contribution from the aldehyde π* orbital [16].

The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital provides important information about the electronic excitation properties and reactivity of the molecule. For similar quinoline derivatives, calculated energy gaps typically range from 2.5-4.0 eV, depending on the nature and position of substituents [16] [18].

Molecular Electrostatic Potential

Molecular electrostatic potential maps provide visualization of the charge distribution and reactive sites within the molecule. The aldehyde carbon typically exhibits a significant positive electrostatic potential, indicating its electrophilic character, while the quinoline nitrogen shows negative potential reflecting its nucleophilic nature [17].

The bromine substituent contributes to the overall electronic distribution through its inductive electron-withdrawing effect and the availability of its lone pairs for mesomeric interactions. These effects collectively influence the reactivity patterns and intermolecular interactions of the molecule.

| Computational Parameter | Value/Range | Method | Reference |

|---|---|---|---|

| Energy Gap (eV) | 2.5-4.0 | B3LYP/6-311++G(d,p) | [16] [18] |

| Conformers | 2 stable forms | DFT optimization | [14] |

| Molecular Planarity | Near-planar | Geometry optimization | [17] |

| Dipole Moment | Variable with substituents | DFT calculation | [16] |